3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a triazole derivative that has shown promise as an anti-tumor and anti-inflammatory agent. The purpose of
Mechanism of Action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been proposed that 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby leading to cell death. 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may also modulate the activity of signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have anti-tumor and anti-inflammatory effects, as well as potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted therapies.
Future Directions
There are several future directions for research on 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide. One area of focus could be the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide in the treatment of other diseases beyond cancer and inflammation. Finally, research could focus on optimizing the synthesis method to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Synthesis Methods
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and then treating the resulting product with 5-carboxamido-1H-tetrazole. This method has been optimized to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Scientific Research Applications
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-10-5(11-12-7)6(13)9-3-4-1-2-4/h4H,1-3H2,(H,9,13)(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZQJZKSXUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.